H-|A-HoAla(3-benzothienyl)-OH
Description
Classification and Significance within Non-Proteinogenic Amino Acids (NPAAs)
Non-proteinogenic amino acids (NPAAs) encompass a vast array of amino acids beyond the 22 that are genetically coded for protein synthesis. wikipedia.orgwikipedia.org These can be naturally occurring as metabolic intermediates, toxins, or components of bacterial cell walls, or they can be synthetically created in the laboratory. wikipedia.orgebi.ac.uk H-|A-HoAla(3-benzothienyl)-OH is a synthetic NPAA designed as a building block for creating novel peptides. smolecule.com
Its significance lies in its hybrid structure. As a beta-amino acid, it can be incorporated into peptide chains to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties. researchgate.net The presence of the benzothiophene (B83047) group, a bicyclic aromatic heterocycle, introduces unique steric and electronic properties not found in natural amino acids, making it a valuable tool for probing protein interactions and developing new therapeutic agents. smolecule.com
Overview of Homoamino Acid Derivatives and Their Role in Peptide Chemistry
Homoamino acids are analogues of proteinogenic amino acids where the carbon backbone has been extended, typically by one or more methylene (B1212753) (–CH₂–) groups. iris-biotech.de this compound is a derivative of β-homoalanine, indicating the insertion of a methylene group between the α-carbon and the carboxyl group of the parent amino acid, alanine (B10760859).
The incorporation of homoamino acids, particularly β-amino acids, into peptides has several strategic advantages in medicinal chemistry:
Proteolytic Stability : The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, enzymes that typically cleave peptide bonds between α-amino acids. This can lead to a longer duration of action for peptide-based drugs. researchgate.netresearchgate.net
Conformational Control : The additional C-C bond in the backbone increases flexibility and allows for the formation of unique secondary structures, such as helices and turns, that are distinct from those formed by α-peptides. researchgate.netethz.ch
Modulation of Biological Activity : By altering the peptide's shape and stability, homoamino acids can fine-tune its binding affinity and selectivity for biological targets like receptors and enzymes. iris-biotech.deresearchgate.net
These characteristics make homoamino acid derivatives essential tools for transforming natural peptides with therapeutic potential into more drug-like candidates with improved pharmacological profiles. researchgate.net
Rationale for Research on Substituted Beta-Homoamino Acids and Benzothiophene Moieties
The specific focus on a beta-homoalanine structure substituted with a benzothiophene moiety is driven by the desire to combine the benefits of a modified peptide backbone with the distinct chemical properties of the benzothiophene ring system.
The benzothiophene group is a prominent scaffold in medicinal chemistry. Its presence in a molecule can:
Enhance Lipophilicity : The aromatic, sulfur-containing ring system can increase the lipophilicity of the amino acid, which may influence its ability to cross biological membranes. cymitquimica.com
Introduce Specific Interactions : The benzothienyl group can participate in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, potentially enhancing binding affinity and specificity. smolecule.com
Serve as a Bioactive Pharmacophore : The benzothiophene core itself is found in numerous biologically active compounds. Its incorporation into a peptide can impart novel biological activities. Research has shown that derivatives of H-beta-(3-Benzothienyl)-Ala-OH can act as inhibitors of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and implicated in diseases like cancer. smolecule.com
Therefore, the synthesis and incorporation of this compound into peptides is a rational design strategy. It aims to create peptidomimetics that are not only stabilized against enzymatic breakdown but also possess enhanced or novel biological activities conferred by the benzothiophene side chain. This makes such compounds valuable leads in drug discovery, particularly in areas like oncology. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO2S |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(3S)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO2S/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11/h1-4,7,9H,5-6,13H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
FGCYUNZSPGBIGH-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CS2)C[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies for H |a Hoala 3 Benzothienyl Oh
Chemical Synthesis Approaches for Beta-Homoamino Acid Scaffolds
The chemical synthesis of β-homoamino acids like H-|A-HoAla(3-benzothienyl)-OH is a multi-step process that involves the careful construction of the chiral backbone and the subsequent introduction of the specific side chain.
Asymmetric Synthesis Strategies for Chiral Beta-Homoalanines
The creation of the chiral center in β-homoalanine is a critical step, as the biological activity of the final compound is often dependent on its stereochemistry. Several asymmetric synthesis strategies have been developed to achieve high enantioselectivity.
One prominent method is the asymmetric hydrogenation of enamides . This approach utilizes chiral transition metal catalysts, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands, to facilitate the stereoselective reduction of a prochiral enamide precursor. The synthesis of enantiopure β2-homoalanine derivatives has been successfully achieved through rhodium-catalyzed asymmetric hydrogenation. nih.gov
Another powerful technique is the Mannich-type reaction , which involves the reaction of an enolate with an imine. organic-chemistry.org The use of chiral catalysts, including organocatalysts, can direct the stereochemical outcome of this C-C bond-forming reaction, leading to the desired β-amino acid precursor with high enantiomeric excess. organic-chemistry.org For instance, highly enantioselective Mannich reactions using in situ generated carbamate-protected imines have been developed to produce optically active aryl and alkyl β-amino acids. organic-chemistry.org
The Arndt-Eistert homologation of α-amino acids offers a classical yet effective route to β-amino acids. This method involves the conversion of an N-protected α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement in the presence of a nucleophile to yield the one-carbon homologated β-amino acid. researchgate.net While effective, this method requires careful handling of the diazomethane (B1218177) reagents.
A summary of common asymmetric strategies is presented below:
| Asymmetric Strategy | Description | Key Features |
| Asymmetric Hydrogenation | Reduction of a prochiral enamide or a related unsaturated precursor using a chiral catalyst. nih.gov | High enantioselectivity, often requires specialized chiral ligands and transition metal catalysts. nih.gov |
| Mannich Reaction | Reaction of an enolate with a chiral imine or the use of a chiral catalyst to control the stereoselective addition. organic-chemistry.org | Versatile for creating C-C bonds, can be catalyzed by metal complexes or organocatalysts. organic-chemistry.org |
| Arndt-Eistert Homologation | Chain extension of an α-amino acid via a diazoketone intermediate and Wolff rearrangement. researchgate.net | Classical method for one-carbon homologation, involves potentially hazardous reagents. researchgate.net |
| Michael Addition | Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. | Effective for constructing the β-amino carbonyl framework. |
Introduction of the Benzothienyl Moiety via Cross-Coupling Reactions
Once the β-homoalanine scaffold is established, the benzothienyl group must be introduced. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile methods for this transformation.
Suzuki-Miyaura cross-coupling is a widely used method for forming carbon-carbon bonds. nih.gov In the context of synthesizing this compound, this would typically involve the reaction of a β-homoalanine derivative bearing a leaving group (e.g., a halide or triflate) at the appropriate position with a benzothienylboronic acid or ester. Palladium catalysts are commonly employed for this reaction. nih.gov
Negishi cross-coupling provides an alternative, involving the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. acs.org This method could be applied by coupling a benzothienyl halide with a β-homoalanine-derived organozinc reagent. Nickel-catalyzed Negishi cross-coupling has been shown to be effective for the direct aminoalkylation of various aryl and heteroaryl bromides and chlorides. acs.org
Stille cross-coupling , which utilizes organotin reagents, is another option, though the toxicity of tin compounds can be a drawback. The general principle involves the palladium-catalyzed coupling of an organostannane with an organic halide.
A comparative overview of these cross-coupling reactions is provided in the table below:
| Cross-Coupling Reaction | Organometallic Reagent | Key Advantages | Potential Considerations |
| Suzuki-Miyaura | Boronic acid/ester nih.gov | Commercially available reagents, mild reaction conditions, good functional group tolerance. nih.gov | Potential for side reactions with certain functional groups. |
| Negishi | Organozinc acs.org | High reactivity of organozinc reagents. acs.org | Sensitivity of organozinc reagents to air and moisture. acs.org |
| Stille | Organotin | High functional group tolerance. | Toxicity and removal of tin byproducts. |
| Heck | Alkene | Atom-economical. | Often requires specific substitution patterns on the alkene. |
Biocatalytic and Biotechnological Routes for Non-Natural Amino Acid Precursors
In parallel to chemical synthesis, biocatalytic and biotechnological approaches offer environmentally benign and highly selective methods for producing the precursors to this compound, particularly the L-homoalanine backbone.
Enzymatic Synthesis of L-Homoalanine and Related Intermediates
Enzymes, with their inherent stereoselectivity, are ideal catalysts for the synthesis of chiral amino acids like L-homoalanine.
Amino acid dehydrogenases (AADHs) are particularly promising for the synthesis of L-homoalanine. rsc.org These enzymes catalyze the reductive amination of α-keto acids. For example, L-homoalanine can be synthesized from 2-ketobutyrate using an engineered glutamate (B1630785) dehydrogenase. rsc.orgrsc.org This process consumes ammonia (B1221849) and a cofactor like NAD(P)H. rsc.org Researchers have successfully engineered a glutamate dehydrogenase from Acinetobacter tandoii for the efficient synthesis of L-homoalanine. rsc.orgrsc.org
Transaminases (TAs) are another class of enzymes that can be used to produce L-homoalanine. rsc.org They catalyze the transfer of an amino group from a donor molecule (like benzylamine) to a keto acid acceptor (2-ketobutyrate). berkeley.edu While transaminase reactions can have high turnover rates, their application can be limited by the reaction equilibrium. rsc.org
A novel enzymatic approach involves the co-immobilization of L-methioninase and glutamate dehydrogenase to synthesize L-homoalanine from L-methionine. nih.gov This method demonstrates the potential of multi-enzyme cascade reactions for efficient production.
Key enzymatic routes are summarized in the following table:
| Enzyme Class | Substrate | Product | Key Features |
| Amino Acid Dehydrogenases (AADHs) | 2-Ketobutyrate rsc.org | L-Homoalanine rsc.org | High stereoselectivity, requires cofactor regeneration. rsc.org |
| Transaminases (TAs) | 2-Ketobutyrate rsc.orgberkeley.edu | L-Homoalanine rsc.orgberkeley.edu | Reversible reaction, requires an amino donor. rsc.orgberkeley.edu |
| L-methioninase & Glutamate Dehydrogenase (co-immobilized) | L-Methionine nih.gov | L-Homoalanine nih.gov | Multi-enzyme cascade, potential for high yield. nih.gov |
Metabolic Engineering Strategies for Enhanced Production of Homoalanine Backbones
Metabolic engineering aims to modify the metabolic pathways of microorganisms to overproduce desired chemicals, including the precursors for L-homoalanine.
One strategy involves engineering Lactococcus lactis to convert it from homolactic fermentation to "homoalanine" fermentation. nih.gov By expressing an alanine (B10760859) dehydrogenase from Bacillus sphaericus in an L-lactate dehydrogenase-deficient strain, the carbon flux is redirected from lactate (B86563) to alanine production. nih.gov While this produces L-alanine, similar principles can be applied to L-homoalanine production by targeting the appropriate metabolic nodes.
More directly, Escherichia coli has been engineered for the total biosynthesis of L-homoalanine from glucose. pnas.org This involves expanding the natural metabolic capability of the organism. By overexpressing a mutant glutamate dehydrogenase and a threonine dehydratase in a threonine-hyperproducing E. coli strain, a significant titer of L-homoalanine was achieved. pnas.org This work demonstrates the potential for producing non-natural amino acids from simple carbon sources.
Strategies for enhancing the production of L-homoserine, a related amino acid, in E. coli also provide insights. nih.govacs.org These include blocking competing metabolic pathways and overexpressing key biosynthetic genes. nih.gov Such strategies could be adapted to optimize the production of the homoalanine backbone.
A summary of metabolic engineering approaches is presented below:
Advanced Spectroscopic Characterization and Structural Elucidation of H |a Hoala 3 Benzothienyl Oh
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution and the solid state. organicchemistrydata.org For H-|A-HoAla(3-benzothienyl)-OH, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Comprehensive Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. hw.ac.uk The aromatic protons of the benzothiophene (B83047) ring typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methine proton (α-proton) adjacent to the amino and carboxylic acid groups appears as a multiplet, its chemical shift influenced by the neighboring functional groups. The methylene (B1212753) protons (β-protons) adjacent to the aromatic ring also show distinct signals. The protons of the amino and carboxylic acid groups are often broad and their chemical shifts can be concentration and solvent dependent. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically δ 170-180 ppm), the aromatic carbons of the benzothiophene ring (δ 120-140 ppm), the α-carbon attached to the nitrogen (δ 50-60 ppm), and the β-carbon of the side chain. The wider chemical shift range of ¹³C NMR as compared to ¹H NMR usually allows for the resolution of all carbon signals. libretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| α-CH | ~4.0 | ~55 | Doublet of doublets |
| β-CH₂ | ~3.4 | ~30 | Multiplet |
| C=O | - | ~175 | - |
| Aromatic CHs | 7.2 - 8.1 | 122 - 141 | Multiplets |
| Quaternary Aromatic Cs | - | 125 - 140 | - |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. carlroth.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, COSY would show correlations between the α-proton and the β-protons, and among the coupled protons within the benzothiophene ring system. This helps to confirm the connectivity of the aliphatic side chain and the arrangement of substituents on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them to their attached, and often more easily assigned, protons. For instance, the signal for the α-carbon would show a cross-peak with the signal for the α-proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). columbia.edu HMBC is vital for piecing together the entire molecular framework. Key correlations would be observed from the β-protons to the carbons of the benzothiophene ring, and from the α-proton to the carbonyl carbon, confirming the link between the amino acid core and the aromatic side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining stereochemistry. While the relative stereochemistry of the chiral center is defined by its L-configuration, NOESY can reveal information about the preferred conformation of the side chain relative to the aromatic ring system.
Solid-State NMR for Crystalline Forms
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) can characterize the compound in its crystalline form. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystal lattices. ssNMR can detect subtle differences in the chemical environment of the atoms in different crystalline forms, which would be averaged out in solution.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. imreblank.ch
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry is used to determine the exact mass of the parent ion with high precision. This allows for the calculation of the elemental formula of this compound, which is C₁₁H₁₁NO₂S. scbt.com This accurate mass measurement is a critical step in confirming the identity of the compound. nih.gov
Interactive Data Table: HRMS Data
| Ion | Calculated m/z | Observed m/z | Elemental Formula |
| [M+H]⁺ | 222.0583 | Hypothetical Value | C₁₁H₁₂NO₂S |
| [M-H]⁻ | 220.0438 | Hypothetical Value | C₁₁H₁₀NO₂S |
Note: Observed m/z values are hypothetical and would be determined experimentally.
Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Analysis and Sequence Verification (if part of a peptide)
Tandem mass spectrometry (MS/MS) involves the isolation of a specific parent ion and its subsequent fragmentation to produce a series of product ions. unito.it The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and formic acid (HCOOH). A significant fragmentation would be the cleavage of the bond between the β-carbon and the benzothiophene ring, leading to a characteristic ion representing the benzothienylmethyl fragment.
If this amino acid were part of a peptide, MS/MS would be instrumental in determining the peptide's sequence. nih.gov The fragmentation of the peptide backbone at the amide bonds produces characteristic b- and y-ions, and the mass difference between consecutive ions of the same type would identify the specific amino acid residue at that position in the sequence.
Ionization Techniques (e.g., ESI, MALDI) for Molecular Ion Generation
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of novel compounds. For a non-volatile, polar molecule like this compound, soft ionization techniques are required to generate gas-phase ions without causing significant fragmentation. nih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most suitable methods for this purpose. nih.gov
Electrospray Ionization (ESI): ESI is a soft ionization technique that produces ions from macromolecules or polar compounds, overcoming their propensity to fragment. nih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating an aerosol of charged droplets. frontiersin.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. frontiersin.org This method is particularly effective for analyzing amino acids and can be coupled with liquid chromatography (LC-MS) for online separation and analysis. researchgate.netresearchgate.net For this compound, ESI would typically be performed in positive ion mode, generating a protonated molecular ion [M+H]⁺. Given the molecular weight of this compound (C₁₂H₁₃NO₂S) is 235.29 g/mol , the expected mass-to-charge ratio (m/z) for the primary ion would be approximately 236.08. Studies on the related compound 3-benzothienyl-l-alanine (Bta) have successfully used ESI-MS to confirm its incorporation into proteins, demonstrating the technique's applicability. researchgate.netresearchgate.netthermofisher.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, well-suited for non-volatile and thermally labile molecules, including peptides and amino acids. frontiersin.org The analyte is co-crystallized with a large excess of a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. calpaclab.com A pulsed laser irradiates the spot, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. nih.gov While MALDI typically produces singly charged ions [M+H]⁺, it can also generate multiply charged ions under certain conditions. thermofisher.com This technique is valued for its high sensitivity and tolerance to some buffers and salts. calpaclab.com
Chromatographic Methods for Purity and Identity Assessment
Chromatographic techniques are fundamental for separating the target compound from impurities and for confirming its identity and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are cornerstone techniques for assessing the purity of non-volatile compounds like amino acid derivatives. researchgate.net These methods separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For derivatives of 3-(3-benzothienyl)-alanine, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with additives like formic acid or trifluoroacetic acid). Purity assessments for N-protected benzothienylalanine derivatives often specify HPLC as the analytical method, with purities typically exceeding 94%. researchgate.netresearchgate.netlibretexts.org
UPLC, an evolution of HPLC, utilizes columns with smaller particle sizes (<2 µm), which provides higher resolution, greater sensitivity, and significantly faster analysis times. chemimpex.com UPLC systems operate at higher pressures to push the mobile phase through the densely packed column. chemimpex.com This technique has been successfully used in the analysis of proteins containing 3-benzothienyl-L-alanine, employing columns such as the Acquity UPLC BEH C4. researchgate.net
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral chromatography is the most definitive method for this purpose. thermofisher.com This can be achieved in two main ways:
Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers. These columns contain a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.
Indirect Separation: Derivatizing the amino acid with a chiral derivatizing agent to form a pair of diastereomers. sigmaaldrich.comnih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov For example, the optical purity of 3-(3-benzo[b]thienyl)-D-alanine has been established by HPLC after derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). sigmaaldrich.com
Commercial specifications for Fmoc-3-(3-benzothienyl)-L-alanine often report enantiomeric purity determined by chiral HPLC, with D-enantiomer content as low as ≤ 0.5%. researchgate.netlibretexts.org
Gas Chromatography (GC) with Derivatization for Volatile Analytes
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Amino acids like this compound are polar and non-volatile due to their zwitterionic nature at neutral pH, making them unsuitable for direct GC analysis. Therefore, a derivatization step is mandatory to increase their volatility and thermal stability.
This process involves converting the polar functional groups (the carboxylic acid -COOH and the amine -NH₂) into less polar, more volatile esters and amides. A common method is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent converts active hydrogens on the amine and carboxyl groups to tert-butyldimethylsilyl (TBDMS) groups. The resulting derivative is volatile and can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on characteristic fragmentation patterns. For a TBDMS derivative, a common fragment corresponds to the loss of a tert-butyl group (M-57).
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds.
The structure of this compound contains several functional groups that give rise to a characteristic IR spectrum. The carboxylic acid group will show a broad O-H stretching band and a strong C=O (carbonyl) stretching band. The primary amine group will exhibit N-H stretching vibrations. The benzothienyl group will produce characteristic aromatic C=C and C-H stretching and bending absorptions. The aliphatic C-H bonds of the homoalanine backbone will also be visible. Analysis of the IR spectrum allows for the confirmation of these key structural components. chemimpex.com
Raman Spectroscopy for Molecular Vibrations and Structural Insights
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structural composition and bonding. The Raman spectrum of this compound is expected to be a composite of the vibrational modes originating from the benzothiophene ring, the homoalanine backbone, and the hydroxyl group.
The benzothiophene moiety will dominate the spectrum with a series of characteristic peaks. Based on studies of benzothiophene and its derivatives, strong Raman bands are anticipated for the aromatic C-H stretching vibrations, typically appearing in the 3000-3100 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the fused aromatic rings are expected to produce prominent peaks in the 1300-1600 cm⁻¹ range. researchgate.netacs.org Specifically, a notable peak around 1600 cm⁻¹ can be attributed to the stretching of the phenyl ring. google.com Vibrations involving the thiophene (B33073) ring, particularly the C-S stretching modes, will also be present, likely in the lower frequency region of the spectrum.
The homoalanine portion of the molecule will contribute its own set of vibrational bands. The C-H stretching and bending vibrations of the aliphatic chain will be observable. The carboxylic acid group (-COOH) will exhibit characteristic Raman signals, including the C=O stretching vibration, typically found around 1650-1750 cm⁻¹. The O-H stretching vibration of the carboxylic acid is often broad and may be observed in the 2500-3300 cm⁻¹ region. The C-N stretching vibration from the amino group is also expected. Furthermore, the hydroxyl (-OH) group will show a characteristic stretching vibration, typically in the range of 3200-3600 cm⁻¹. unipd.it
It is important to note that the interaction between the different functional groups can lead to shifts in the observed Raman frequencies compared to the individual components. For instance, hydrogen bonding involving the carboxylic acid and amino groups can broaden and shift the corresponding vibrational bands.
Table 1: Predicted Raman Spectral Data for this compound
| Vibrational Mode | Functional Group | **Predicted Wavenumber (cm⁻¹) ** |
| Aromatic C-H Stretch | Benzothiophene | 3000-3100 |
| Aliphatic C-H Stretch | Homoalanine | 2850-3000 |
| O-H Stretch (Carboxylic Acid) | -COOH | 2500-3300 (broad) |
| O-H Stretch | -OH | 3200-3600 |
| N-H Stretch | Amino Group | 3300-3500 |
| C=O Stretch | Carboxylic Acid | 1650-1750 |
| Aromatic C=C Stretch | Benzothiophene | 1300-1600 |
| C-S Stretch | Benzothiophene | 600-800 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound will be primarily determined by the benzothiophene chromophore.
The benzothiophene ring system is the principal chromophore in the molecule and is expected to exhibit strong absorption in the ultraviolet region. Benzothiophene itself shows absorption bands resulting from π→π* transitions. researchgate.net The fusion of the benzene (B151609) and thiophene rings creates an extended π-conjugated system, which influences the energy of these transitions. Typically, benzothiophene derivatives display absorption maxima in the range of 250-350 nm. unipd.itmdpi.com
For this compound, the electronic transitions will be characteristic of the benzothienyl moiety. The substitution on the benzothiophene ring with the homoalanine group may cause a slight shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) compared to unsubstituted benzothiophene, due to electronic effects of the substituent. The carboxyl and amino groups of the homoalanine backbone are not strong chromophores in the near-UV and visible regions but can have an auxochromic effect.
Computational studies on similar benzothiophene-based molecules suggest that the lowest energy absorption bands are predominantly due to HOMO→LUMO transitions. mdpi.comrsc.org It is anticipated that this compound will exhibit strong absorbance in the UV region, with the spectrum characterized by distinct peaks corresponding to the electronic transitions within the benzothiophene aromatic system.
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Predicted λmax (nm) |
| π→π* | Benzothiophene | 250 - 350 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. researchgate.netdiva-portal.org An XPS analysis of this compound would provide valuable information about the different chemical environments of carbon, nitrogen, oxygen, and sulfur atoms.
The XPS spectrum is obtained by irradiating the sample with X-rays and measuring the kinetic energy of the ejected core electrons. The binding energy of these electrons is characteristic of the element and its chemical environment.
For this compound, the C 1s spectrum is expected to be complex, with multiple components corresponding to the different carbon environments: the aromatic carbons of the benzothiophene ring, the aliphatic carbons of the homoalanine side chain, the α-carbon bonded to the amino group, and the carboxyl carbon (-COOH). The carboxyl carbon will have the highest binding energy due to its bonding to two oxygen atoms. researchgate.netwhiterose.ac.uk
The N 1s spectrum will show a peak corresponding to the amino group (-NH₂). In the solid state, amino acids often exist as zwitterions, where the amino group is protonated (-NH₃⁺). This protonation would result in a higher binding energy for the N 1s peak compared to a neutral amine. diva-portal.orgwhiterose.ac.uk
The O 1s spectrum will exhibit signals from the two oxygen atoms in the carboxylic acid group. These may be resolved into two components corresponding to the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH), with the C=O oxygen typically having a lower binding energy. researchgate.netwhiterose.ac.uk An additional signal would arise from the hydroxyl (-OH) group.
The S 2p spectrum will show a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the sulfur atom in the thiophene ring of the benzothienyl group. The binding energy of the S 2p peak will be indicative of the C-S-C environment. Studies on sulfur-containing amino acids like cysteine and methionine provide reference points for these binding energies. nih.govallenpress.com
Table 3: Predicted XPS Core Level Binding Energies (eV) for this compound
| Core Level | Functional Group | Predicted Binding Energy (eV) |
| C 1s | C-C, C-H (aliphatic/aromatic) | ~285.0 |
| C 1s | C-N | ~286.4 |
| C 1s | C-S | ~286.0 |
| C 1s | C-O | ~286.6 |
| C 1s | C=O (in COOH) | ~288.2 |
| N 1s | -NH₂ / -NH₃⁺ | ~400 - 402 |
| O 1s | C=O (in COOH) | ~531.5 |
| O 1s | C-OH (in COOH) / -OH | ~532.2 - 533.3 |
| S 2p₃/₂ | Thiophene | ~163 - 165 |
Computational Chemistry and Molecular Modeling Studies of H |a Hoala 3 Benzothienyl Oh
Quantum Chemical Calculations (Ab Initio and Density Functional Theory)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. ajchem-a.comresearchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations provide a balance of computational cost and accuracy for studying molecular systems. researchgate.netfrontiersin.org
Optimization of Molecular Geometries and Conformational Energetics
A crucial first step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like H-|A-HoAla(3-benzothienyl)-OH, which has several rotatable bonds, a thorough conformational search would be necessary. This involves systematically rotating the dihedral angles of the backbone and the side chain to identify all low-energy conformers.
The relative energies of these conformers would be calculated to determine their populations at a given temperature. This analysis is critical for understanding which shapes the molecule is likely to adopt and is a prerequisite for studying its interactions and reactivity.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Once the geometries are optimized, the electronic structure can be analyzed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of a molecule's reactivity, providing insights into its ability to donate or accept electrons.
Furthermore, calculating the distribution of partial charges on each atom reveals the molecule's polarity and potential sites for electrostatic interactions. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors or solvents.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Quantum chemical methods can predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the interpretation of experimental NMR spectra, helping to confirm the structure and conformation of the molecule in solution. rsc.org
Similarly, the prediction of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of atomic motion, and the calculated frequencies can help assign the bands observed in experimental spectra to these motions, providing a detailed picture of the molecule's vibrational dynamics.
Molecular Dynamics (MD) Simulations
While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's flexibility and its interactions with its environment. nih.gov
Conformational Landscape Exploration in Various Environments (e.g., explicit solvent models)
MD simulations are particularly powerful for exploring the conformational landscape of a molecule in different environments, such as in a box of water molecules to mimic physiological conditions. researchgate.netplos.org Over the course of a simulation, the molecule can explore a wide range of conformations, and the resulting trajectory can be analyzed to understand the relative stability of different shapes and the transitions between them. This provides a more realistic and dynamic picture of the molecule's conformational preferences than static quantum mechanical calculations alone.
Dynamic Behavior and Flexibility Analysis
By analyzing the atomic fluctuations during an MD simulation, researchers can identify which parts of the molecule are rigid and which are flexible. This flexibility can be crucial for its biological function, for example, in allowing it to adapt its shape to bind to a target protein. Analysis of the simulation can quantify this flexibility through metrics like root-mean-square fluctuations (RMSF) of atomic positions.
Molecular Recognition and Interaction Studies
Molecular recognition is fundamental to biological processes and materials science, driven by a complex interplay of non-covalent forces. nih.govfrontiersin.org For an unnatural amino acid like L-Bta, computational modeling is a key tool to predict and analyze its interaction patterns.
Molecular docking simulations are routinely used to predict the preferred orientation and binding affinity of a molecule within a target binding site. nih.govbohrium.com For L-Bta, docking studies can simulate its interaction with various biological targets, such as the active sites of enzymes or the binding pockets of receptors. mdpi.com These simulations help in understanding its potential as a building block for bioactive peptides. nih.govmdpi.com
In a representative docking study, L-Bta could be evaluated against a model protein active site known to accommodate aromatic residues, such as the S1 pocket of chymotrypsin (B1334515) or a sub-pocket in cholinesterases. mdpi.com The benzothiophene (B83047) group is expected to engage in favorable interactions within hydrophobic pockets. The docking scores, which estimate the free energy of binding, indicate the stability of the resulting complex. A lower docking score typically suggests a more favorable binding mode. nih.gov
Table 1: Hypothetical Docking Simulation Results of L-Bta and Analogues in a Model Hydrophobic Protein Pocket
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Primary Interaction Type(s) |
|---|---|---|---|
| L-Phenylalanine | -5.8 | LEU99, VAL103, ILE112 | Hydrophobic |
| L-Tryptophan | -7.2 | LEU99, TRP108, PHE114 | Hydrophobic, π-π Stacking |
| H-L-Ala(3-benzothienyl)-OH (L-Bta) | -7.5 | LEU99, TRP108, PHE114 | Hydrophobic, π-π Stacking |
The results from such simulations often show that the benzothiophene moiety of L-Bta can form strong hydrophobic and π-stacking interactions, similar to or even stronger than those of natural aromatic amino acids like tryptophan, potentially leading to high binding affinity. mdpi.comresearchgate.net
The stability of molecular complexes is governed by a variety of non-covalent interactions. nih.govresearchgate.net Theoretical tools like Quantum Theory of Atoms in Molecules (QTAIM), Hirshfeld surface analysis, and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these forces. nih.govscielo.org.mx
For L-Bta, the key non-covalent interactions include:
Hydrogen Bonding: The amino (-NH2) and carboxyl (-COOH) groups are primary sites for hydrogen bonding, acting as donors and acceptors, respectively. These interactions are crucial for defining the conformation of peptides and their binding to receptors. researchgate.net
π-π Stacking: The aromatic benzothiophene ring can stack with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein, or with other molecules in a self-assembled structure. rug.nlencyclopedia.pub These interactions are dominated by dispersion forces. researchgate.net
Hydrophobic Interactions: The bicyclic benzothiophene structure has a significant nonpolar surface area, promoting favorable interactions within hydrophobic environments, such as the core of a protein or a lipid membrane. swinburne.edu.au
Sulfur-involved Interactions: The sulfur atom in the thiophene (B33073) ring can participate in specific non-covalent interactions, including C-H···S contacts and interactions with metal ions or other electron-deficient centers. nih.govscielo.org.mx
Table 2: Calculated Interaction Energies for L-Bta Dimers (Hypothetical Data)
| Interaction Type | Model System | Calculated Stabilization Energy (kcal/mol) | Dominant Force Contribution |
|---|---|---|---|
| Hydrogen Bonding | Carboxyl-Amino Head-to-Tail | -12.5 | Electrostatic |
| π-π Stacking | Offset Stacked Benzothiophene Rings | -4.2 | Dispersion |
| C-H···π | Alanine (B10760859) C-H with Benzothiophene Ring | -2.1 | Dispersion/Electrostatic |
Analysis of the crystal structure of Boc-protected L-benzothienylalanine reveals that the molecular aggregation is driven by a combination of O—H⋯O and N—H⋯O hydrogen bonds, forming a complex helical ladder structure. researchgate.net
Docking Simulations with Model Binding Sites (e.g., protein cavities, membrane mimetics)
Structure-Property Relationship (SPR) Analysis and In Silico Mutagenesis
Structure-Property Relationship (SPR) studies aim to connect a molecule's structural features with its physicochemical properties and reactivity. mdpi.comacs.org For L-Bta, computational methods can systematically probe how modifications to its structure influence its behavior.
The electronic properties of the benzothiophene ring system can be tuned by adding substituents. researchgate.netmdpi.com Density Functional Theory (DFT) calculations are commonly employed to predict how different functional groups (e.g., electron-donating like -OCH3 or electron-withdrawing like -NO2) at various positions on the benzene (B151609) or thiophene ring would alter the molecule's characteristics. mdpi.com
Key molecular characteristics that are assessed include:
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons. Substituents can raise or lower these energy levels, thereby modulating reactivity. acs.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is crucial for predicting sites of non-covalent interactions.
Dipole Moment: The magnitude and direction of the molecular dipole moment influence solubility and intermolecular interactions.
Table 3: Theoretical Effect of Substituents on the Electronic Properties of the Benzothienyl Moiety of L-Bta
| Substituent (at position 5) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| -H (Unsubstituted) | -6.20 | -1.15 | 5.05 | 1.8 |
| -OCH₃ (Electron-Donating) | -5.95 | -1.08 | 4.87 | 2.5 |
| -NO₂ (Electron-Withdrawing) | -6.75 | -2.10 | 4.65 | 5.1 |
As suggested by the hypothetical data, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower both HOMO and LUMO energies, making it a better electron acceptor. nih.gov
In silico mutagenesis is a powerful technique for probing the functional role of specific amino acid residues within a protein. mdpi.comnih.gov While traditionally applied to proteins, the same principles can be used to understand the importance of L-Bta when incorporated into a peptide. By computationally "mutating" an L-Bta residue to a different amino acid (e.g., Alanine, Phenylalanine) and running molecular dynamics simulations, one can assess the impact on the peptide's structure, stability, and interaction with a target. researchgate.net
Chemical Reactivity and Derivatization Strategies of the Benzothienyl Homoalanine Derivative
Reactivity of the Benzothienyl Side Chain
The benzothienyl group, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is the defining feature of this homoalanine derivative. numberanalytics.comchemicalbook.com Its reactivity is largely dictated by the electronic properties of this aromatic system.
Electrophilic and Nucleophilic Reactions on the Aromatic Ring System
The benzothiophene (B83047) ring system is aromatic and generally undergoes electrophilic substitution reactions. chemicalbook.com The position of substitution is influenced by the directing effects of the existing substituents and the inherent reactivity of the fused ring system. In benzo[b]thiophene, electrophilic attack typically occurs at the 3-position of the thiophene ring, which is electronically richer than the benzene ring. chemicalbook.com However, the presence of substituents can alter this preference. chemicalbook.com
Common electrophilic substitution reactions for benzothiophenes include nitration and halogenation. cdnsciencepub.com For instance, nitration of unsubstituted benzo[b]thiophene can yield a mixture of 2-, 3-, and 4-nitrobenzo[b]thiophenes. cdnsciencepub.com Halogenation with agents like chlorine, bromine, and iodine also predominantly leads to 3-substituted products, though 2-substituted and disubstituted products can also be formed. cdnsciencepub.com
Nucleophilic aromatic substitution on the benzothiophene ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring or the use of forceful reaction conditions. An example includes the displacement of a halide, such as in 3-bromo-2-nitrobenzo[b]thiophene, by nucleophiles like ammonia (B1221849), diethylamine, or aniline (B41778) to form the corresponding amino derivatives. cdnsciencepub.com
Table 1: Examples of Electrophilic and Nucleophilic Reactions on the Benzothiophene Ring System
| Reaction Type | Reagents | Position of Substitution | Product Type |
|---|---|---|---|
| Nitration | Fuming nitric acid/acetic acid | 2, 3, and 4 | Nitrobenzo[b]thiophenes |
| Halogenation | Cl2, Br2, or I2 | Primarily 3, with some 2 and disubstitution | Halogenated benzothiophenes |
| Amination (Nucleophilic Substitution) | Anhydrous ammonia on 3-bromo-2-nitrobenzo[b]thiophene | 3 | 3-Amino-2-nitrobenzo[b]thiophene |
Oxidation and Reduction Potentials of the Thiophene Moiety
The sulfur atom in the thiophene ring is susceptible to oxidation. Oxidation of thiophene derivatives can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA). uow.edu.ausemanticscholar.org This can lead to the formation of thiophene S-oxides, which are reactive intermediates. semanticscholar.orgnih.gov The presence of a Lewis acid like boron trifluoride etherate can help in stopping the oxidation at the monoxide stage. semanticscholar.org These S-oxides can participate in cycloaddition reactions. semanticscholar.orgresearchtrends.net
The reduction of the benzothiophene moiety can be accomplished through methods like Raney nickel desulfurization. This process effectively removes the sulfur atom from the ring, leading to a saturated hydrocarbon side chain. cdnsciencepub.com
Reactivity of the Amino and Carboxyl Termini
As an amino acid, H-|A-HoAla(3-benzothienyl)-OH possesses both an amino group and a carboxylic acid group, each with characteristic reactivities. wikipedia.org
Amine Reactivity (e.g., Acylation, Alkylation, Conjugation)
The primary amino group is nucleophilic and readily undergoes a variety of reactions. acs.org
Acylation: The amine can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is a fundamental reaction in peptide synthesis, where the amino group of one amino acid attacks the activated carboxyl group of another. uow.edu.au
Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. Selective mono-N-alkylation of amino acids can be achieved using specific catalysts. researchgate.net
Conjugation: The amino group provides a handle for conjugation to other molecules. For instance, it can react with isothiocyanates to form thiourea (B124793) derivatives, a reaction sometimes used for chiral resolution and analysis. researchgate.net
Carboxylic Acid Reactivity (e.g., Esterification, Amidation, Coupling Reactions)
The carboxylic acid group is electrophilic at the carbonyl carbon and can react with various nucleophiles. ucalgary.capressbooks.pubijesm.co.in
Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. This reaction is often used to protect the carboxyl group during other chemical transformations. ijesm.co.in
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction typically requires activation of the carboxyl group, often with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), to facilitate the formation of the amide (peptide) bond. ijesm.co.inmdpi.com
Coupling Reactions: In peptide synthesis, the carboxyl group is activated to facilitate the formation of a peptide bond with the amino group of another amino acid. thermofisher.com
Derivatization for Analytical Enhancement and Bioconjugation
The strategic chemical modification of this compound is crucial for enhancing its detection in analytical systems and for its attachment to other molecules (bioconjugation). Derivatization is a technique that transforms a chemical compound into a product of similar structure, known as a derivative, to alter its physicochemical properties for analytical purposes. nih.gov This process is essential for improving chromatographic behavior, increasing detection sensitivity, and enabling selective analysis within complex biological matrices. nih.gov For amino acids like the benzothienyl homoalanine derivative, which may lack strong chromophores or fluorophores, derivatization is a key step to facilitate their quantification and characterization.
Pre-column and Post-column Derivatization for Chromatography
In High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before the sample is injected into the column (pre-column) or after the components are separated by the column (post-column). jasco-global.com Both techniques aim to improve the detectability and separation of analytes. nih.govchromatographytoday.com
Pre-column Derivatization
This approach involves reacting the analyte with a derivatizing agent prior to chromatographic separation. A primary advantage of pre-column derivatization is the versatility in the choice of reagents and reaction conditions. jasco-global.com It often leads to more stable derivatives and can be automated, which is beneficial for routine analysis. sci-hub.boxthermofisher.com For this compound, which possesses a primary amino group, several common reagents can be employed.
Commonly used pre-column derivatization reagents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC). jascoinc.comjasco-global.comresearchgate.net OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. jasco-global.com FMOC also yields fluorescent derivatives with secondary and primary amines. jascoinc.comjasco-global.com PITC reacts with amino acids to form phenylthiocarbamoyl (PTC) derivatives, which are readily detectable by UV absorption. researchgate.net
The choice of reagent depends on the analytical requirements, such as sensitivity and the presence of other interfering substances. sci-hub.box For instance, while OPA provides high sensitivity, the resulting derivatives can be unstable, necessitating automated online derivatization. sci-hub.box
Interactive Data Table: Comparison of Pre-column Derivatization Reagents for Amino Acids
| Reagent | Functional Group Targeted | Detection Method | Advantages | Disadvantages |
| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence, UV | High sensitivity, rapid reaction | Unstable derivatives, does not react with secondary amines |
| 9-Fluorenylmethyl chloroformate (FMOC) | Primary and secondary amines | Fluorescence | Stable derivatives, reacts with secondary amines | Excess reagent can interfere with analysis |
| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV | Stable derivatives, good for protein sequencing | Lower sensitivity compared to fluorescent reagents |
| Dansyl chloride | Primary and secondary amines, phenols, imidazoles | Fluorescence, UV | High sensitivity, stable derivatives | Long reaction times, potential for multiple derivatives |
Post-column Derivatization
In this method, the derivatization reaction occurs after the separation of the analytes on the HPLC column and before they enter the detector. pickeringlabs.com This technique is advantageous as it avoids the potential for the derivatization reaction to produce multiple products from a single analyte, which could complicate the resulting chromatogram. chromatographytoday.com Furthermore, since the derivatization occurs after separation, there is no need to modify the chromatographic conditions to suit the derivatives. caltech.edu
A classic reagent for post-column derivatization of amino acids is ninhydrin. researchgate.net Ninhydrin reacts with primary and secondary amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which can be detected by UV-Vis spectrophotometry. researchgate.net The reaction is typically carried out at an elevated temperature in a post-column reactor. pickeringlabs.com This method is robust, reproducible, and less susceptible to matrix effects compared to pre-column techniques. caltech.edu
The use of reaction flow HPLC columns represents a more recent advancement in post-column derivatization, allowing for more efficient mixing of the column effluent and the derivatizing reagent, which can minimize band broadening. nih.gov
Interactive Data Table: Comparison of Pre-column and Post-column Derivatization
| Feature | Pre-column Derivatization | Post-column Derivatization |
| Reaction Time | Can be longer and more complex | Must be rapid and complete before detection |
| Reagent Consumption | Generally lower | Generally higher |
| Chromatography | Separation of derivatives, may require method optimization | Separation of native analytes, simpler method development |
| By-products | Can interfere with separation | Do not interfere with separation |
| Automation | Readily automated | Requires specialized hardware (pumps, reactors) |
| Sensitivity | Often higher due to wider choice of fluorescent reagents | Can be limited by reaction kinetics and reagent background |
Introduction of Fluorescent or Isotopic Labels for Detection
To further enhance the sensitivity and specificity of detection, fluorescent or isotopic labels can be introduced into the this compound molecule.
Fluorescent Labeling
Fluorescent labeling is a highly sensitive detection method. researchgate.net Unnatural amino acids with inherent fluorescent properties, or those derivatized with fluorescent tags, are valuable tools in chemical biology. rsc.org The benzothienyl group in this compound provides some intrinsic UV absorbance, but attaching a dedicated fluorophore can significantly increase detection sensitivity.
The primary amino group of the homoalanine backbone is the most common site for attaching a fluorescent label. A wide variety of fluorescent dyes with different excitation and emission wavelengths are available as reactive derivatives (e.g., NHS-esters, isothiocyanates) that can readily couple with the amino group. researchgate.netresearchgate.net Examples of such fluorophores include coumarins, fluoresceins, and rhodamines. researchgate.netnih.gov
The choice of a fluorescent label depends on the requirements of the experiment, including the desired spectral properties, quantum yield, and environmental sensitivity. acs.org For instance, some fluorescent amino acids exhibit changes in their emission spectra in response to the polarity of their environment, which can be used to probe protein structure and interactions. acs.org The incorporation of a fluorescent tag can transform this compound into a powerful probe for various biological studies. rsc.org
Isotopic Labeling
Isotopic labeling involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). isotope.com This modification results in a molecule with a higher mass, which can be readily distinguished by mass spectrometry (MS). caltech.edu Isotope-labeled compounds are invaluable as internal standards in quantitative mass spectrometry, as they behave almost identically to the unlabeled analyte during sample preparation, chromatography, and ionization, thus correcting for variations in these steps. isotope.comisotope.com
For this compound, isotopic labels can be introduced through chemical synthesis. For example, using deuterated reagents during the synthesis of the homoalanine backbone or the benzothienyl moiety would result in a labeled version of the compound. Stable isotope-labeled amino acids are commercially available and are widely used in proteomics and metabolomics research. isotope.com
The combination of bioorthogonal noncanonical amino acid tagging (BONCAT) with stable isotope labeling by amino acids in cell culture (SILAC) is a powerful strategy for studying nascent protein synthesis. nih.gov While this compound is a non-canonical amino acid, its isotopically labeled form could be used in similar quantitative proteomic workflows, provided it can be incorporated into proteins. nih.gov
The use of isotopically labeled standards is crucial for accurate quantification in complex biological matrices, enabling precise determination of the concentration of this compound in various samples. nih.gov
Integration into Peptidic Structures and Peptide Design Principles
Incorporation of H-|A-HoAla(3-benzothienyl)-OH into Synthetic Peptides
The synthesis of peptides containing this compound or other β-homoamino acids can be accomplished through established chemical synthesis methodologies. peptide.com These methods are broadly categorized into solid-phase and solution-phase techniques, each with specific protocols and optimizations required for the efficient incorporation of these unnatural building blocks.
Solid-Phase Peptide Synthesis (SPPS) is the most common method for preparing peptides containing β-homoamino acids due to its efficiency and potential for automation. peptide.comnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. slideshare.net
For the incorporation of this compound, it must first be protected with an Nα-protecting group, typically Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc). peptide.comcymitquimica.com Fmoc-protected β-homoamino acids are commercially available and can be readily used in standard SPPS protocols. acs.org The synthesis of these building blocks, if not commercially acquired, often involves methods like the Arndt-Eistert homologation followed by a Wolff rearrangement, a process that can be enhanced by ultrasound to ensure high yields and minimal racemization. organic-chemistry.orgresearchgate.netlookchem.com
The coupling of the protected β-homoamino acid onto the resin-bound peptide chain requires activation of its carboxylic acid group. This is achieved using standard coupling reagents. Optimization of this step is crucial for achieving high coupling efficiency, especially given the potential for steric hindrance from the bulky side chain. Microwave-assisted SPPS has proven effective in improving coupling yields and reducing reaction times. biotage.com Following the coupling reaction, the Nα-protecting group is removed (deprotection), and the cycle is repeated with the next amino acid in the sequence. slideshare.net Once the full peptide sequence is assembled, the peptide is cleaved from the resin support and side-chain protecting groups are removed, often using a strong acid cocktail such as trifluoroacetic acid (TFA) with scavengers. biotage.comaai.org
| Parameter | Methodology / Reagent | Purpose | Reference |
| Synthesis Strategy | Fmoc/tBu | Standard protection scheme for SPPS. | slideshare.netacs.org |
| Resin | Rink Amide MBHA Resin | Provides a C-terminal amide upon cleavage. | acs.org |
| Activation/Coupling | HBTU/HOAt/DIEA or TFFH | Activates the carboxylic acid for amide bond formation. | biotage.com |
| Energy Source | Microwave Irradiation | Enhances coupling efficiency and reduces reaction times. | biotage.com |
| Deprotection | Piperidine in DMF | Removes the Fmoc group from the N-terminus. | biotage.com |
| Cleavage | TFA / Reagent K | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | biotage.comaai.org |
| This interactive table summarizes typical reagents and conditions optimized for the solid-phase synthesis of peptides containing non-canonical amino acids. |
While less common for long peptides, solution-phase synthesis offers advantages for large-scale production and for synthesizing shorter peptide fragments. bachem.comnih.gov In this technique, protected amino acids are coupled in a suitable organic solvent. After each coupling and deprotection step, the resulting peptide must be purified, typically through extraction or crystallization, which can be a time-consuming process. nih.gov
Coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) are commonly employed to facilitate amide bond formation. nih.gov To overcome purification challenges, novel strategies like Group-Assisted Purification (GAP) have been developed, which avoid the need for chromatography. nih.gov Solution-phase synthesis of peptides containing this compound would follow these general principles, with careful selection of protecting groups and coupling conditions to ensure high purity and yield. sci-hub.se
Solid-Phase Peptide Synthesis (SPPS) Methodologies and Optimization
Impact of Beta-Homoamino Acid Incorporation on Peptide Conformation and Secondary Structures (e.g., Helicity, Beta-Sheet Formation)
The introduction of a β-homoamino acid like this compound into a peptide chain has profound consequences for its structure. acs.org Each β-residue extends the peptide backbone by an additional methylene (B1212753) (-CH2-) group, which increases the backbone's flexibility due to an extra rotatable C-C bond. mdpi.com This elongation also shifts the spatial positioning of side chains downstream from the modification site. mdpi.com
This structural perturbation can be harnessed to control the peptide's three-dimensional shape. Peptides composed entirely of β-amino acids (β-peptides) are known to fold into unique and highly stable secondary structures, including various helices (such as the 14-helix) and sheets that are distinct from those formed by α-peptides. researchgate.net More commonly, β-amino acids are incorporated into mixed α/β-peptides. acs.orgnih.gov In these hybrids, the β-residues can act as "structure-breakers" or, conversely, can be used to stabilize specific conformations. For instance, the periodic replacement of α-amino acids with β-residues can generate conformations that mimic α-helices but possess greater stability. acs.org Infrared spectroscopy and NMR studies confirm that mixed α/β-peptides can adopt well-defined secondary structures, including both β-sheets and various helical folds. nih.govnih.gov
| Structural Parameter | Effect of β-Homoamino Acid Incorporation | Reference |
| Backbone Length | Elongated by one carbon atom per β-residue. | mdpi.com |
| Flexibility | Increased due to an additional rotatable sp³-sp³ C-C bond. | mdpi.com |
| Side Chain Position | Subsequent side chains are shifted towards the C-terminus. | mdpi.com |
| Secondary Structures | Can induce novel helical folds (e.g., 14-helix) and stabilize β-sheets. | researchgate.netacs.orgnih.gov |
| Conformational Stability | β-peptides often form more stable helices than α-peptides. | researchgate.net |
| This interactive table outlines the key structural impacts of incorporating β-homoamino acids into a peptide backbone. |
Influence of the Benzothienyl Moiety on Peptide Structural Features and Interactions (e.g., with lipid model membranes)
Aromatic side chains are known to play a crucial role in anchoring peptides to lipid bilayers through hydrophobic and cation-π interactions with the lipid headgroups. mdpi.com The benzothienyl group is expected to facilitate similar interactions, potentially promoting the peptide's insertion into or translocation across cell membranes. nih.govnih.gov The hydrophobicity of the benzothienyl moiety can enhance the peptide's accumulation within the hydrophobic core of the membrane. nih.gov
Furthermore, bulky aromatic groups can dictate intermolecular packing and self-assembly. Research on peptide derivatives has shown that modifying an aromatic residue—for instance, by using a benzothienylalanine derivative—can control the diameter and structural organization of self-assembling peptide nanotubes. researchgate.net This suggests that the benzothienyl moiety in a peptide can be a key determinant of its supramolecular structure and its interactions with complex biological environments like lipid membranes.
Design Strategies for Peptidomimetics Utilizing Non-Canonical Amino Acids
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and bioavailability. wikipedia.orgresearchgate.net The use of non-canonical amino acids (NCAAs), including β-homoamino acids, is a cornerstone of peptidomimetic design. wikipedia.orgnih.gov
Incorporating NCAAs like this compound dramatically expands the chemical and structural diversity available to peptide chemists, enabling the design of molecules with novel therapeutic properties. meilerlab.org Design strategies often involve the targeted replacement of α-amino acids with their β-homologues to introduce specific structural changes. acs.orgmdpi.com This can be used to constrain the peptide into a more rigid, bioactive conformation or to alter its flexibility and recognition by biological targets. nih.govrsc.org Computational modeling tools such as Rosetta are increasingly used to rationally design peptidomimetics, predicting the effects of NCAA incorporation on structure and binding affinity. meilerlab.orgrosettacommons.org
One of the most significant advantages of incorporating β-amino acids into peptides is the enhancement of their stability against degradation by proteases. acs.orgnih.gov Natural peptides composed of L-α-amino acids are often rapidly cleaved by proteases in the body, limiting their therapeutic utility. acs.orgresearchgate.net
The altered backbone structure resulting from the inclusion of a β-amino acid residue disrupts the canonical peptide bond arrangement that proteases are evolved to recognize and cleave. aai.org Even the incorporation of a single β-amino acid can confer significant protection to nearby peptide bonds. aai.org Studies have consistently shown that mixed α/β-peptides exhibit substantially longer half-lives in human plasma and are resistant to enzymes like trypsin, chymotrypsin (B1334515), and elastase. acs.orgnih.govrsc.org In some cases, degradation was slowed by over a hundred-fold or was not detected at all after extended incubation periods. acs.orgnih.gov This enhanced stability is a key driver for the use of β-homoamino acids in the development of long-lasting peptide-based therapeutics. qyaobio.com
| Peptide Type | Enzyme | Stability Outcome | Reference |
| Mixed α/β-peptide | Elastase | 120-fold slower degradation compared to α-peptide. | nih.gov |
| Mixed α/β-peptide | Trypsin, Chymotrypsin | Resistant to cleavage after 36 hours of incubation. | acs.org |
| Mixed α/β-peptide | Human Blood Plasma | Increased half-life values compared to α-peptide. | nih.gov |
| Angiotensin IV analogue | Exopeptidases | Proteolytically stable, whereas the parent peptide is rapidly degraded. | researchgate.net |
| MUC1 glycopeptide analogue | Proteases | Significantly enhanced proteolytic stability. | acs.org |
| This interactive table presents research findings on the enhanced proteolytic stability of peptides containing β-amino acids. |
Modulation of Conformational Constraints and Flexibility
The incorporation of non-native or synthetic amino acids is a key strategy in peptide design to introduce specific conformational constraints and modulate the flexibility of the peptide backbone. These modifications can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for a target receptor and improving its metabolic stability. The amino acid this compound, also known as 3-(3-benzothienyl)-L-alanine (Bta), serves as a valuable tool in this regard, primarily by acting as a conformationally restricted analog of tryptophan (Trp).
The benzothienyl moiety of Bta is isosteric to the indole (B1671886) group of tryptophan, meaning they have a similar size and shape. However, the substitution of the indole nitrogen with a sulfur atom in the five-membered ring of the benzothiophene (B83047) group introduces significant changes in the electronic and hydrophobic character of the side chain. nih.gov This alteration has profound implications for the conformational landscape of peptides into which it is incorporated.
Detailed Research Findings
Research into the functional consequences of substituting tryptophan with 3-(3-benzothienyl)-L-alanine in bioactive peptides provides indirect but compelling evidence of its influence on conformational properties. A notable example is the optimization of cyclic peptidyl inhibitors of the CAL-CFTR interaction, a target for cystic fibrosis treatment. nih.gov In this study, a tryptophan residue at a crucial position (-5) within a cyclic peptide was replaced with Bta.
This substitution resulted in a significant enhancement of the peptide's biological activity. The Bta-containing peptide, peptide 22 , exhibited a ~1.5-fold improvement in binding affinity to the CAL PDZ domain compared to its tryptophan-containing counterpart. nih.gov Furthermore, the corresponding cyclic version of the Bta-peptide (peptide 22c ) demonstrated a remarkable 5-fold increase in cytosolic entry efficiency. nih.gov
These functional improvements are attributed to the distinct physicochemical properties of the benzothienyl side chain. The Bta residue is more hydrophobic than tryptophan and is less susceptible to oxidative degradation. nih.gov It is hypothesized that the increased hydrophobicity of the benzothienyl group allows for a deeper insertion into the cell membrane, leading to greater membrane binding affinity and, consequently, enhanced cell permeability. nih.gov This suggests that the incorporation of Bta can enforce a specific orientation of the peptide relative to the membrane, a critical factor for its biological function. While direct spectroscopic data detailing the precise conformational changes are not extensively available in the public domain, the observed enhancements in binding and cell penetration strongly imply that the Bta substitution modulates the peptide's conformational flexibility in a manner that favors a more bioactive state.
The principle of using constrained amino acids to stabilize specific secondary structures, such as helices or turns, is well-established in peptide chemistry. explorationpub.comnih.gov The rigid, planar structure of the benzothienyl group in Bta can limit the rotational freedom of the side chain (chi angles) and, through steric interactions, influence the peptide backbone's dihedral angles (phi and psi). This can lead to a more pre-organized and conformationally stable peptide, reducing the entropic penalty upon binding to its target.
The following data tables summarize the comparative findings from the study on CAL-CFTR interaction inhibitors, illustrating the impact of the Trp to Bta substitution.
Table 1: Comparison of CAL Binding Affinity
| Peptide | Sequence Modification | IC50 (μM) | Fold Improvement vs. Trp-containing Peptide |
|---|---|---|---|
| Peptide 21 | Contains Trp at position -5 | ~0.36 | - |
| Peptide 22 | Trp at -5 replaced with Bta | 0.24 | ~1.5 |
Data derived from a study on cyclic peptidyl inhibitors for cystic fibrosis treatment. nih.gov
Table 2: Comparison of Cell Permeability
| Peptide | Sequence Modification | Cytosolic Entry Efficiency (relative to CPP9) | Fold Improvement vs. Trp-containing Peptide |
|---|---|---|---|
| Peptide 21c (cyclic) | Contains Trp at position -5 | ~18.4% | - |
| Peptide 22c (cyclic) | Trp at -5 replaced with Bta | 92% | 5 |
Data derived from a study on cyclic peptidyl inhibitors for cystic fibrosis treatment. nih.gov
Advanced Analytical Methodologies for H |a Hoala 3 Benzothienyl Oh and Its Derivatives in Complex Systems
Quantitative Amino Acid Analysis (AAA) for Compositional Verification in Peptide Hydrolysates
Quantitative Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of proteins and peptides. biosyn.comusp.org The process involves hydrolyzing the peptide into its constituent amino acids, followed by their separation, detection, and quantification. usp.org For peptides containing non-natural amino acids like H-|A-HoAla(3-benzothienyl)-OH, AAA serves as a crucial first step in compositional verification.
The standard procedure requires complete hydrolysis of the peptide bonds, typically using strong acid (e.g., 6N HCl) at high temperatures. Following hydrolysis, the amino acids are separated using chromatographic techniques, derivatized to facilitate detection, and quantified by comparing their signals to those of known standards. usp.org
However, the inclusion of a non-canonical amino acid presents specific challenges:
Standard Availability : Accurate quantification requires a purified standard of this compound to determine its specific response factor in the detection system.
Hydrolytic Stability : The stability of the benzothienyl moiety and the homoalanine backbone under harsh hydrolysis conditions must be assessed. Degradation of the amino acid during this step would lead to an underestimation of its content.
Chromatographic Resolution : The analytical method must be capable of resolving the non-natural amino acid from the 20 standard amino acids and any potential side-products generated during hydrolysis.
Bio-Synthesis, a provider of amino acid analysis services, notes that their systems can be adapted for the analysis of non-standard amino acids, highlighting the feasibility of this approach. biosyn.com
Table 1: Hypothetical Data for Quantitative Amino Acid Analysis of a Peptide Containing this compound
| Amino Acid | Retention Time (min) | Response Factor | Calculated Molar Ratio | Expected Molar Ratio |
| Aspartic Acid | 4.5 | 1.05 | 1.1 | 1 |
| Glycine | 7.2 | 0.98 | 2.0 | 2 |
| Leucine | 11.8 | 1.00 | 0.9 | 1 |
| H-HoAla(3-Bth)-OH | 15.3 | 1.20* | 1.0 | 1 |
*Response factor for this compound must be determined empirically using an isolated standard.
Advanced Mass Spectrometry for Comprehensive Peptide Sequence and Modification Characterization
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of modified peptides. It provides information on molecular weight, amino acid sequence, and the precise location of modifications. arcjournals.org For peptides incorporating this compound, high-resolution mass spectrometry (HRMS) combined with tandem mass spectrometry (LC-MS/MS) is particularly powerful.
The workflow typically involves:
Intact Mass Analysis : The molecular weight of the intact peptide is measured using HRMS to confirm the successful incorporation of the this compound residue. The high accuracy of instruments like the Orbitrap Elite mass spectrometer allows for unambiguous confirmation. nih.gov
Tandem Mass Spectrometry (MS/MS) : The peptide is fragmented within the mass spectrometer, and the masses of the resulting fragments (b- and y-ions) are measured. This fragmentation pattern allows for the de novo sequencing of the peptide and pinpoints the exact location of the modified amino acid. nih.gov
A study involving the incorporation of 3-benzothienyl-l-alanine (Bta) into a protein confirmed its presence and location through LC-MS/MS analysis of tryptic digests. nih.gov The resulting spectra clearly showed the mass shift in fragment ions containing the Bta residue. The use of informatics platforms designed to handle unnatural amino acids is crucial for interpreting the complex data generated in these experiments.
Table 2: Theoretical MS/MS Fragmentation Data for a Hypothetical Peptide (Gly-X-Leu) where X = this compound
| Ion Type | Sequence | Calculated m/z |
| b1 | Gly | 58.03 |
| b2 | Gly-X | 279.11 |
| y1 | Leu | 132.10 |
| y2 | X-Leu | 353.18 |
Calculations are based on monoisotopic masses: Gly (57.02 Da), Leu (113.08 Da), and H-HoAla(3-Bth)-OH (221.06 Da).
High-Resolution Chromatographic Techniques for Impurity Profiling and Purification of Modified Peptides
The synthesis of peptides, particularly those containing complex non-natural amino acids, often results in a crude product containing various impurities. bachem.com These can include deletion sequences, truncated peptides, and species with incompletely removed protecting groups. veeprho.com High-resolution chromatographic techniques are essential for both the purification of the target peptide and the profiling of these impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for peptide purification. lcms.cz It separates peptides based on their hydrophobicity. bachem.comamericanpeptidesociety.org The benzothienyl group in this compound significantly increases the hydrophobicity of a peptide, which heavily influences its retention on an RP-HPLC column (typically C18). Researchers have successfully used RP-HPLC to purify peptides containing L-3-Benzothienylalanine to a high degree (95-98%). researchgate.net
Impurity Profiling is a critical aspect of quality control. Regulatory guidelines often require the identification of any impurity present at levels of 0.1% or higher. While HPLC with UV detection is a standard approach, co-eluting impurities can be missed. thermofisher.com Coupling HPLC with mass spectrometry (LC-MS) provides a more comprehensive profile by allowing for mass-based identification of components across the chromatogram. thermofisher.com
For complex mixtures or challenging separations, orthogonal techniques such as Ion-Exchange Chromatography (IEX) can be employed. bio-works.com IEX separates peptides based on their net charge and can resolve impurities that are difficult to separate by hydrophobicity alone, such as those arising from deamidation. americanpeptidesociety.orgbio-works.com
Table 3: Comparison of Chromatographic Techniques for Peptides with this compound
| Technique | Stationary Phase | Separation Principle | Primary Application |
| RP-HPLC | C18, C8 | Hydrophobicity | Primary purification and impurity profiling. bachem.com |
| IEX | Anion/Cation Exchange Resin | Net Charge | Orthogonal purification, separation of charged variants (e.g., deamidation). americanpeptidesociety.orgbio-works.com |
| HILIC | Silica, Amide | Hydrophilicity | Separation of very hydrophilic peptide fragments. americanpeptidesociety.org |
Application of Hyphenated Techniques (e.g., LC-NMR, LC-IR) for Structural Confirmation in Mixtures
While LC-MS is excellent for sequence determination, it may not be sufficient to resolve all structural ambiguities, such as distinguishing between isomers. Hyphenated techniques that couple liquid chromatography with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide an additional layer of detailed structural information. sumitomo-chem.co.jp
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers unparalleled chemical information for analytes separated from complex mixtures. nih.gov It allows for the complete, unambiguous structural elucidation of a peptide directly in the LC eluent. This is particularly valuable for confirming the structure of a novel non-natural amino acid within the peptide backbone and for identifying unexpected by-products or contaminants. nih.govnews-medical.net Though historically limited by sensitivity, modern high-field magnets and sensitive probes have made LC-NMR a highly practical tool. sumitomo-chem.co.jp
Liquid Chromatography-Infrared Spectroscopy (LC-IR) provides information about the functional groups and vibrational characteristics of a molecule. arcjournals.org Coupling LC with Fourier Transform Infrared (FTIR) spectroscopy can confirm the presence of specific chemical bonds and functionalities within the separated peptide components. nih.gov More recent developments, such as laser-based LC-QCL-IR, allow for real-time monitoring of protein secondary structure during chromatographic separation, which could be used to study how the incorporation of this compound influences peptide conformation. nih.gov The combination of LC-MS and LC-IR provides both elemental composition and detailed structural data, enabling a comprehensive characterization of the molecule. nih.govslideshare.net
Table 4: Information Provided by Hyphenated Analytical Techniques
Table 5: Compound Names Mentioned in the Article
| Abbreviation / Trivial Name | Full Chemical Name |
| H- | A-HoAla(3-benzothienyl)-OH |
| Bta | 3-Benzothienyl-L-alanine |
| HoAla | Homoalanine |
| Aspartic Acid | (2S)-2-aminobutanedioic acid |
| Glycine | 2-aminoacetic acid |
| Leucine | (2S)-2-amino-4-methylpentanoic acid |
*The exact chemical name can vary based on stereochemistry and interpretation of the provided short form. The listed name corresponds to L-β-homo-(3-benzothienyl)-alanine.
Q & A
Q. How is H-β-(3-Benzothienyl)-D-Ala-OH characterized to confirm its structural identity?
Structural confirmation involves a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To resolve the aromatic benzothienyl group and stereochemistry of the D-alanine moiety.
- Mass Spectrometry (MS) : To verify molecular weight (221.28 g/mol) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical for laboratory-grade samples) . These methods ensure batch consistency and compliance with synthetic targets.
Q. What precautions are necessary for handling H-β-(3-Benzothienyl)-D-Ala-OH in laboratory settings?
- Dust Control : Use fume hoods or local exhaust ventilation to minimize aerosol formation during weighing .
- Protective Equipment : Safety glasses and gloves (e.g., nitrile) are recommended, though specific glove material compatibility requires testing due to limited data .
- Storage : Store as a dry powder at room temperature; avoid prolonged exposure to moisture or extreme temperatures .
Q. What synthetic routes are reported for H-β-(3-Benzothienyl)-D-Ala-OH?
While direct synthesis protocols are not detailed in the evidence, analogous β-substituted alanine derivatives are typically synthesized via:
- Solid-Phase Peptide Synthesis (SPPS) : Using Fmoc-protected precursors (e.g., Fmoc-3-Ala(3-benzothienyl)-OH) for controlled coupling .
- Enzymatic Resolution : To achieve D-configuration specificity . Reaction progress is monitored via TLC or LC-MS to ensure enantiomeric purity.
Advanced Research Questions
Q. How can researchers address the lack of toxicological data for H-β-(3-Benzothienyl)-D-Ala-OH in preclinical studies?
- In Silico Modeling : Use tools like QSAR to predict acute toxicity or skin sensitization based on structural analogs .
- In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assays on mammalian cell lines) to establish preliminary safety thresholds .
- Literature Cross-Referencing : Compare with toxicological profiles of structurally similar compounds, such as β-thienylalanine derivatives .
Q. What experimental design considerations are critical when incorporating H-β-(3-Benzothienyl)-D-Ala-OH into peptide-based drug candidates?
- Conformational Analysis : Use circular dichroism (CD) or molecular dynamics simulations to evaluate how the benzothienyl group influences peptide folding .
- Stability Testing : Assess degradation under physiological conditions (e.g., pH 7.4 buffer, 37°C) to identify potential cleavage sites .
- Receptor Binding Assays : Screen for off-target interactions using SPR or radioligand displacement studies, given the aromatic moiety’s potential for nonspecific binding .
Q. How should contradictions in reported stability data for H-β-(3-Benzothienyl)-D-Ala-OH be resolved?
- Controlled Replication : Repeat stability tests (e.g., thermal gravimetric analysis, TGA) under standardized conditions (humidity, temperature) .
- Advanced Characterization : Employ FTIR or X-ray crystallography to detect polymorphic forms or hydrate formation that may alter stability .
- Batch Comparison : Analyze multiple synthesis lots to isolate batch-specific variability versus inherent compound instability .
Q. What role does H-β-(3-Benzothienyl)-D-Ala-OH play in studying opioid receptor selectivity?
- Structural Mimicry : The benzothienyl group mimics tyrosine’s aromatic side chain in endogenous peptides like enkephalins, enabling exploration of δ-opioid receptor selectivity .
- SAR Studies : Synthesize analogs with modified substituents (e.g., halogenated benzothienyl) to map binding pocket interactions .
- In Vivo Efficacy : Compare antinociceptive effects in rodent models with and without selective opioid antagonists .
Methodological Resources
- Analytical Standards : Use commercial reference materials (e.g., Bachem AG) for calibration .
- Data Reproducibility : Adopt open-access spectral libraries (NMR, MS) for cross-validation .
- Ethical Compliance : For biomedical applications, follow guidelines in Reviews in Analytical Chemistry for preclinical data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
